molecular formula C12H10BrNO2 B1660764 Methyl 8-(bromomethyl)quinoline-5-carboxylate CAS No. 82967-40-6

Methyl 8-(bromomethyl)quinoline-5-carboxylate

Cat. No.: B1660764
CAS No.: 82967-40-6
M. Wt: 280.12 g/mol
InChI Key: VNXFJEWIZOSRFN-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)quinoline-5-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a bromomethyl group at the 8th position and a methyl ester group at the 5th position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of methyl 8-(bromomethyl)quinoline-5-carboxylate typically involves the bromination of methyl 8-methylquinoline-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Methyl 8-(bromomethyl)quinoline-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 8-(bromomethyl)quinoline-5-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in material science and catalysis.

    Biology: The compound is used in the study of biological systems due to its ability to interact with nucleic acids and proteins.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)quinoline-5-carboxylate involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The quinoline ring system can intercalate with DNA, disrupting its structure and function . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Methyl 8-(bromomethyl)quinoline-5-carboxylate can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

methyl 8-(bromomethyl)quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-4-8(7-13)11-9(10)3-2-6-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFJEWIZOSRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513748
Record name Methyl 8-(bromomethyl)quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82967-40-6
Record name Methyl 8-(bromomethyl)quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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